molecular formula C18H21ClN2O3S B7499143 N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide

N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide

Cat. No. B7499143
M. Wt: 380.9 g/mol
InChI Key: SRJPQJQSTXXRBA-UHFFFAOYSA-N
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Description

N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide can disrupt the activity of cancer cells and induce cell death. In addition, N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide has been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, such as AKT and ERK.
Biochemical and Physiological Effects:
N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide has been shown to be well-tolerated and to have minimal toxicity. However, further studies are needed to evaluate the safety and efficacy of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide has been shown to be effective in preclinical models of cancer, suggesting that it may have potential as a cancer treatment. However, one limitation of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide is that it has not yet been evaluated in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide. One area of research is the evaluation of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide in clinical trials, to determine its safety and efficacy in humans. Another area of research is the identification of biomarkers that can predict the response to N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide, which could help to identify patients who are most likely to benefit from this treatment. Finally, there is a need for further studies to evaluate the potential of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion:
N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, further studies are needed to evaluate its safety and efficacy in humans, and to identify biomarkers that can predict the response to this treatment.

Synthesis Methods

The synthesis of N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide involves several steps, including the formation of a key intermediate, which is then coupled with a thiophene-2-carboxylic acid derivative. The final compound is obtained through purification and isolation steps. The synthesis method has been optimized to provide high yields and purity of the final product.

Scientific Research Applications

N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-21(11-12-24-15-8-6-14(19)7-9-15)17(22)5-2-10-20-18(23)16-4-3-13-25-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPQJQSTXXRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)Cl)C(=O)CCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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